2-(5-methoxy-2-methyl-1H-indol-3-yl)-N-(4-(trifluoromethoxy)benzyl)ethanamine
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Overview
Description
2-(5-methoxy-2-methyl-1H-indol-3-yl)-N-(4-(trifluoromethoxy)benzyl)ethanamine is a complex organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a methoxy group, a methyl group, and a trifluoromethoxybenzyl group attached to an indole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N-(4-(trifluoromethoxy)benzyl)ethanamine typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Methoxy and Methyl Groups: The methoxy and methyl groups can be introduced via electrophilic substitution reactions using appropriate reagents such as methanol and methyl iodide.
Attachment of the Ethanamine Side Chain: The ethanamine side chain can be introduced through reductive amination, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent like sodium cyanoborohydride.
Addition of the Trifluoromethoxybenzyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(5-methoxy-2-methyl-1H-indol-3-yl)-N-(4-(trifluoromethoxy)benzyl)ethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophilic substitution using sodium hydride and electrophilic substitution using halogenating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(5-methoxy-2-methyl-1H-indol-3-yl)-N-(4-(trifluoromethoxy)benzyl)ethanamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, or anticancer properties.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N-(4-(trifluoromethoxy)benzyl)ethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-(5-methoxy-1H-indol-3-yl)ethanamine (5-Methoxytryptamine): Similar indole structure but lacks the trifluoromethoxybenzyl group.
2-(5-methoxy-2-methyl-1H-indol-3-yl)ethanamine: Similar structure but without the trifluoromethoxybenzyl group.
Uniqueness
The presence of the trifluoromethoxybenzyl group in 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N-(4-(trifluoromethoxy)benzyl)ethanamine imparts unique chemical and biological properties, making it distinct from other similar compounds. This group can enhance the compound’s lipophilicity, stability, and interaction with biological targets, leading to potentially improved efficacy and selectivity in various applications.
Properties
Molecular Formula |
C20H21F3N2O2 |
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Molecular Weight |
378.4 g/mol |
IUPAC Name |
2-(5-methoxy-2-methyl-1H-indol-3-yl)-N-[[4-(trifluoromethoxy)phenyl]methyl]ethanamine |
InChI |
InChI=1S/C20H21F3N2O2/c1-13-17(18-11-16(26-2)7-8-19(18)25-13)9-10-24-12-14-3-5-15(6-4-14)27-20(21,22)23/h3-8,11,24-25H,9-10,12H2,1-2H3 |
InChI Key |
JWWAMUMKTQNRLY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OC)CCNCC3=CC=C(C=C3)OC(F)(F)F |
Origin of Product |
United States |
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